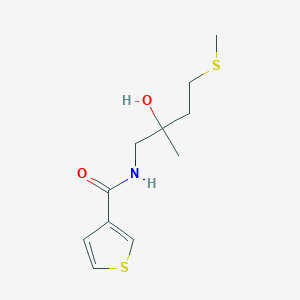

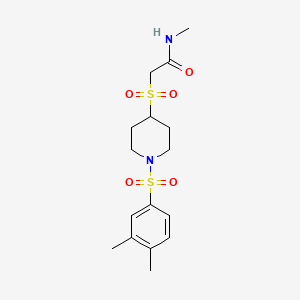

N-(2-羟基-2-甲基-4-(甲硫基)丁基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide” are not available, general methods for synthesizing thiophene derivatives involve condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

Organic Semiconductors

Thiophene-mediated molecules play a crucial role in the advancement of organic semiconductors . These materials exhibit electronic properties that make them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and other electronic devices. Their unique π-conjugated structure allows efficient charge transport.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives contribute to the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in displays (such as TVs and smartphones) and lighting applications. The incorporation of thiophene-based materials enhances the efficiency and color purity of OLEDs.

Pharmacological Properties

Molecules containing the thiophene ring system exhibit various pharmacological properties :

Biologically Active Compounds

Thiophene-based analogs have intrigued scientists as a class of biologically active compounds . Researchers explore their potential in drug discovery, aiming to improve existing medications or develop novel therapeutic agents.

Selective Fungistatic Activity

While not directly related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide, it’s interesting to note that certain 4-hydroxy-2-pyrones , such as wortmannin, exhibit selective fungistatic activity against specific fungal species . Although this example involves a different compound, it highlights the diverse biological effects of heterocyclic structures.

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature N-Methyl-4-hydroxy-2-pyridinone analogues from Fusarium solani: synthesis, structure, and biological activity

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S2/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXSCOKOTWXECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)